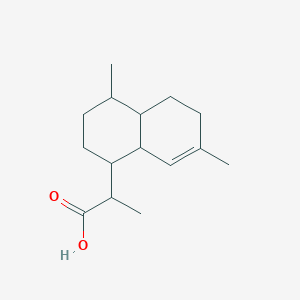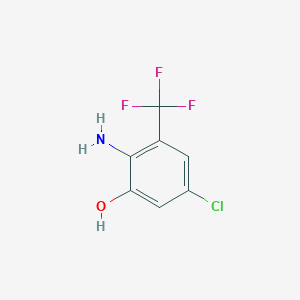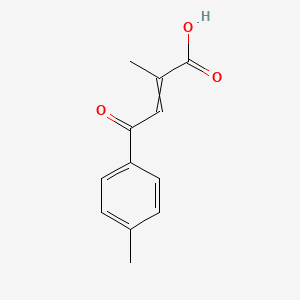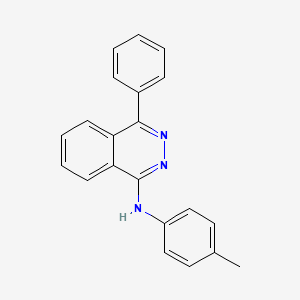
2-(4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroartemisinic acid is a sesquiterpenoid compound derived from the plant Artemisia annua. It is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial drug. Dihydroartemisinic acid is known for its role in the production of artemisinin and its derivatives, which are widely used in the treatment of malaria and have shown potential in other therapeutic areas such as cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydroartemisinic acid can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the hydrogenation of artemisinic acid using a nickel-catalyzed asymmetric hydrogenation process. This method yields dihydroartemisinic acid with high enantiomeric excess and diastereomeric ratio . Another approach involves the use of whole-cell biocatalysis, where enzymes from Saccharomyces cerevisiae are used to convert amorpha-4,11-diene to dihydroartemisinic acid .
Industrial Production Methods: Industrial production of dihydroartemisinic acid often involves the use of genetically engineered yeast strains that overexpress specific enzymes involved in its biosynthesis. These strains are capable of converting amorpha-4,11-diene to dihydroartemisinic acid through a series of enzymatic reactions. Optimization of abiotic conditions, such as temperature and pH, further enhances the productivity of the whole-cell biocatalysts .
Análisis De Reacciones Químicas
Types of Reactions: Dihydroartemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to artemisinin through a cascade reaction that involves C−C bond cleavage, hydroperoxide incorporation, and polycyclization .
Common Reagents and Conditions: Common reagents used in the reactions involving dihydroartemisinic acid include singlet oxygen, which is used in the photochemical preparation of artemisinin . Other reagents include cytochrome P450 enzymes and artemisinic aldehyde dehydrogenase, which are used in the biotransformation process .
Major Products: The major product formed from the reactions involving dihydroartemisinic acid is artemisinin, a potent antimalarial drug. Other products include various derivatives of artemisinin, such as dihydroartemisinin, which have shown potential in the treatment of cancer and other diseases .
Aplicaciones Científicas De Investigación
Dihydroartemisinic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of artemisinin and its derivatives. In biology and medicine, it is studied for its potential therapeutic effects, including its antimalarial and anticancer properties . Additionally, dihydroartemisinic acid is used in the study of enzyme mechanisms and metabolic pathways involved in the biosynthesis of terpenoids .
Mecanismo De Acción
The mechanism of action of dihydroartemisinic acid involves its conversion to artemisinin, which exerts its effects by generating reactive oxygen species that cause oxidative stress in the cells of the parasite. This oxidative stress leads to the damage of biological macromolecules, ultimately killing the parasite . In cancer cells, dihydroartemisinin induces programmed cell death, blocks cell cycle progression, and enhances anti-tumor immunity .
Comparación Con Compuestos Similares
Dihydroartemisinic acid is similar to other sesquiterpenoid compounds such as artemisinic acid and dihydroartemisinin. it is unique in its role as a key intermediate in the biosynthesis of artemisinin. Unlike artemisinic acid, which requires an additional hydrogenation step, dihydroartemisinic acid can be directly converted to artemisinin . Other similar compounds include artemether and arteether, which are derivatives of dihydroartemisinin and are used in the treatment of malaria .
Propiedades
IUPAC Name |
2-(4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGAZEJXUVDYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149655.png)
![N'-[(2-methylfuran-3-yl)carbonyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B15149659.png)
![2-Phenylpyrazolo[3,4-c]quinolin-4-one](/img/structure/B15149662.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149665.png)


![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15149685.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15149690.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B15149694.png)

![7-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B15149702.png)

![6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B15149725.png)
![1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B15149727.png)
